Hydrolytic Stability: Furan-3-ylmethyl Derivative (3i) Matches Imidacloprid While Surpassing the Lead Compound by Orders of Magnitude
The furan-3-ylmethyl-substituted compound (designated 3i in the study) demonstrates hydrolytic stability equivalent to the commercial standard imidacloprid, with no detectable degradation over three months at 5 mg/L in water, whereas the lead compound 2 (a conjugated diene nitromethylene) exhibits a hydrolysis half-life of only 2.33 hours [1]. This represents a greater than 900-fold improvement in aqueous persistence.
| Evidence Dimension | Hydrolytic stability (aqueous degradation half-life) |
|---|---|
| Target Compound Data | No degradation over 3 months at 5 mg/L in water (half-life > 90 days) |
| Comparator Or Baseline | Compound 2 (conjugated diene nitromethylene lead): t1/2 = 2.33 h; Imidacloprid: no degradation over 3 months |
| Quantified Difference | Target compound (3i) >900-fold improvement over compound 2; indistinguishable from imidacloprid within experimental detection limits |
| Conditions | Aqueous solution, 5 mg/L initial concentration, room temperature, monitored over 3 months; pseudo first-order kinetic modelling |
Why This Matters
This level of hydrolytic stability is a prerequisite for practical agricultural formulation, ensuring the compound remains active in aqueous spray tanks and under field irrigation conditions—a critical procurement criterion absent in earlier nitromethylene leads.
- [1] Li Han, Zihao Yuan, Xusheng Shao, Xiaoyong Xu, Zhong Li. Synthesis, insecticidal activity and stability study of novel nitromethylene neonicotinoids with five-membered aromatic heterocycles. Chinese Chemical Letters, 2023, 34(6): 107868. View Source
